5,5-Dimethyl-2-prop-2-enylcyclohexane-1,3-dione
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Description
Synthesis Analysis
The synthesis of compounds similar to 5,5-Dimethyl-2-prop-2-enylcyclohexane-1,3-dione has been reported through various methods. For instance, the generation of 5,6-dimethylene-2-cyclohexene-1,4-dione from 1,2,3,6-tetrahydrobenzocyclobutene-3,6-dione through thermal ring opening, showing the potential for creating highly reactive substances and polycyclic compounds (Kanao & Oda, 1984). Additionally, the synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione from methyl or ethyl-4-hydroxy-2-oxo-6-(trifluoromethyl)cyclohex-3-en-1-oate has been demonstrated, highlighting the formation of highly functionalized intermediates for further organic synthesis (Fadeyi & Okoro, 2008).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied, revealing intricate details about their conformations and structural characteristics. For example, the analysis of phenylhydrazone derivatives of dimedone (a related compound) has provided insights into intramolecular hydrogen bonding, spectral characteristics, and conformational considerations, emphasizing the significance of the molecular structure in determining the compound's chemical behavior (Drew, Vickery, & Willey, 1982).
Chemical Reactions and Properties
5,5-Dimethyl-2-prop-2-enylcyclohexane-1,3-dione participates in various chemical reactions, contributing to the synthesis of complex molecules. For instance, its derivatives have been involved in reactions leading to the formation of exocyclic enamine derivatives when reacted with primary and secondary amines, showcasing the compound's reactivity and functional group transformations (Khlebnikova, Isakova, & Lakhvich, 2011).
Safety And Hazards
The safety data sheet for 5,5-Dimethyl-2-prop-2-enylcyclohexane-1,3-dione suggests that in case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken, including moving the victim to fresh air, washing off with soap and water, rinsing with pure water, and seeking medical attention .
properties
IUPAC Name |
5,5-dimethyl-2-prop-2-enylcyclohexane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-4-5-8-9(12)6-11(2,3)7-10(8)13/h4,8H,1,5-7H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNZTGPJWZBPOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)CC=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20311403 |
Source
|
Record name | 5,5-dimethyl-2-prop-2-enylcyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20311403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-2-prop-2-enylcyclohexane-1,3-dione | |
CAS RN |
1131-02-8 |
Source
|
Record name | NSC242995 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242995 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,5-dimethyl-2-prop-2-enylcyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20311403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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